Cas no 1214906-01-0 (3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a high-purity brominated diketopyrrolopyrrole (DPP) derivative, widely utilized as a key intermediate in organic electronics and optoelectronic materials. Its rigid, planar structure and extended π-conjugation system contribute to excellent charge transport properties, making it suitable for applications in organic semiconductors, photovoltaic devices, and field-effect transistors (OFETs). The brominated thiophene substituents enhance its reactivity for further functionalization via cross-coupling reactions, enabling tailored molecular design. The hexyl side chains improve solubility in common organic solvents, facilitating solution-based processing. This compound exhibits strong absorption in the visible spectrum, making it valuable for light-harvesting applications. Its thermal and oxidative stability further supports its use in high-performance materials.
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione structure
1214906-01-0 structure
Product name:3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
CAS No:1214906-01-0
MF:C26H30Br2N2O2S2
MW:626.466602802277
CID:1031091
PubChem ID:66822894

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Chemical and Physical Properties

Names and Identifiers

    • 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 1,4-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione
    • 3,6-bis(5-bromo-2-thienyl)-2,5-dihexyl-2,5-dihydro-Pyrrolo[3,4-c]pyrrole-1,4-dione
    • 2,5-di-n-hexyl-3,6-bis(5-bromo-thiophen-2-yl)pyrrolo[3,4-c]-pyrrole-1,4-dione
    • 1214906-01-0
    • DTXSID30735833
    • YQCTVNXZEZYXMJ-UHFFFAOYSA-N
    • 3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
    • DB-365756
    • SCHEMBL866004
    • 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • Inchi: InChI=1S/C26H30Br2N2O2S2/c1-3-5-7-9-15-29-23(17-11-13-19(27)33-17)21-22(25(29)31)24(18-12-14-20(28)34-18)30(26(21)32)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
    • InChI Key: YQCTVNXZEZYXMJ-UHFFFAOYSA-N
    • SMILES: CCCCCCN1C(=C2C(=C(C3=CC=C(Br)S3)N(CCCCCC)C2=O)C1=O)C4=CC=C(Br)S4

Computed Properties

  • Exact Mass: 626.00950g/mol
  • Monoisotopic Mass: 624.01155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 779
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.3
  • Topological Polar Surface Area: 97.1Ų

3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM198373-1g
3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
1214906-01-0 95%
1g
$930 2021-08-05
Chemenu
CM198373-1g
3,6-bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
1214906-01-0 95%
1g
$768 2022-06-14
Alichem
A109008345-1g
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
1214906-01-0 95%
1g
$816.00 2023-09-04

Additional information on 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Introduction to 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS No. 1214906-01-0) and Its Emerging Applications

The compound 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, identified by its CAS number 1214906-01-0, represents a novel heterocyclic molecule with significant potential in the field of pharmaceutical and materials science. This compound belongs to the class of polycyclic aromatic systems, specifically incorporating pyrrole and thiophene moieties, which are well-documented for their role in various biological and electronic applications. The strategic substitution with bromothiophene units and hexyl chains enhances its molecular properties, making it a subject of intense interest for researchers.

In recent years, the development of advanced molecular architectures has led to a surge in the exploration of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione for its utility in organic electronics and medicinal chemistry. The presence of bromine atoms at the 5-position of the thiophene rings not only facilitates further functionalization via cross-coupling reactions but also imparts stability to the molecule. This characteristic has been leveraged in the synthesis of conjugated polymers and small-molecule acceptors for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The extended π-conjugation system arising from the pyrrole-pyrrole-pyrrole core enhances charge transport properties, which are critical for efficient device performance.

One of the most compelling aspects of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is its potential as a building block in drug discovery. The pyrrolopyrrole scaffold is known to exhibit bioactivity against various targets, including enzymes and receptors involved in cancer and inflammatory diseases. Recent studies have demonstrated that derivatives of this compound can modulate pathways such as MAPK and NF-κB through their interaction with specific biomolecules. The hexyl substituents at the 2- and 5-positions not only increase solubility but also influence binding affinity by altering hydrophobicity. This balance between structural flexibility and rigidity makes it an attractive candidate for further medicinal chemistry optimization.

The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the pyrrolopyrrole core followed by bromination at the thiophene units. The introduction of hexyl chains is typically achieved through alkylation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These synthetic methodologies ensure high yields and purity levels necessary for both research and industrial applications.

In the realm of materials science, 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has been explored for its photophysical properties. Its extended π-system allows it to absorb light across a broad spectrum range while exhibiting strong fluorescence characteristics. This makes it suitable for use in fluorescent sensors and probes for detecting small molecules in biological systems. Additionally, its thermal stability and chemical resistance make it a promising candidate for organic semiconductors used in flexible electronics. Researchers have reported its incorporation into polymer blends that enhance charge separation efficiency in solar cells.

The pharmaceutical potential of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has prompted several preclinical studies aimed at evaluating its efficacy and safety profiles. Initial results suggest that certain derivatives exhibit inhibitory activity against kinases overexpressed in tumor cells without significant toxicity to healthy tissues. The ability to fine-tune its structure through substituent variations offers a pathway to develop next-generation therapeutics with improved selectivity and reduced side effects. Collaborative efforts between academia and industry are underway to translate these findings into clinical trials.

The future directions for research on 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione are multifaceted. On one hand, scientists aim to optimize synthetic routes for scalability while maintaining high chemical purity standards required for pharmaceutical use cases. On the other hand, computational modeling techniques are being employed to predict novel derivatives with enhanced bioactivity or material properties before experimental synthesis becomes necessary.

In conclusion,3,6-Bis(5-*bromothiophen-*−2-)−(Py1,Pyα)−1,4(H,α)−dione (CAS No.* 1214906−01−0) stands out as a versatile molecule with applications spanning organic electronics, pharmaceuticals,and materials science.* Its unique structural features,* coupled* with* recent advancements* in synthetic methodologies,* make* it an exciting* area* of* ongoing research.* As* our understanding* grows,* so too will* the potential* applications* derived from this remarkable compound.*

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